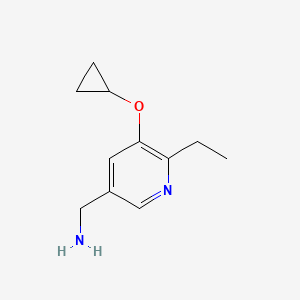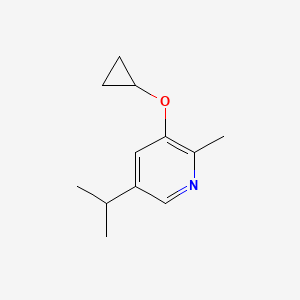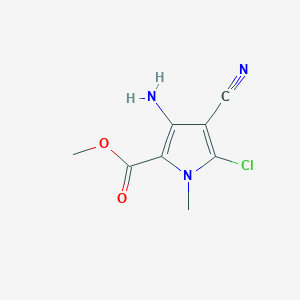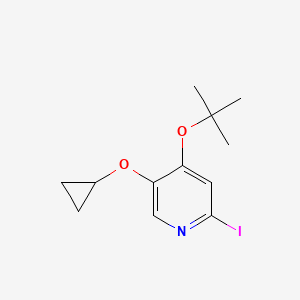
4-Carbamoyl-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with a carbamoyl group (-CONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity. The use of eco-friendly and cost-effective methods is also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamoyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-Carbamoyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. Additionally, its carbamoyl group can interact with nucleophiles, further modulating its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Lacks the carbamoyl group but shares the hydroxyl and carboxyl groups.
Salicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxyl group.
Protocatechuic acid: Contains two hydroxyl groups and a carboxyl group on the benzene ring
Uniqueness
4-Carbamoyl-2-hydroxybenzoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
3444-73-3 |
|---|---|
Fórmula molecular |
C8H7NO4 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-2-5(8(12)13)6(10)3-4/h1-3,10H,(H2,9,11)(H,12,13) |
Clave InChI |
ROXMNSSRXYHBTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















